molecular formula C9H9NO5 B6302802 Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide CAS No. 32383-02-1

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide

Cat. No.: B6302802
CAS No.: 32383-02-1
M. Wt: 211.17 g/mol
InChI Key: XEVROCIBWHZFQS-UHFFFAOYSA-N
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Description

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carboxylic acid ester groups at the 2 and 3 positions of the pyridine ring, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide typically involves the oxidation of pyridine-2,3-dicarboxylic acid dimethyl ester. One common method is the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the N-oxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Pyridine-2,3-dicarboxylic acid dimethyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and as a potential therapeutic agent. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other proteins through oxidation-reduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,3-dicarboxylic acid dimethyl ester: Lacks the N-oxide functional group, making it less reactive in oxidation reactions.

    Pyridine-2,4-dicarboxylic acid dimethyl ester: Different positional isomer with distinct chemical properties.

    Pyridine-2,6-dicarboxylic acid dimethyl ester: Another positional isomer with unique reactivity.

Uniqueness

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 1-oxidopyridin-1-ium-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-10(13)7(6)9(12)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVROCIBWHZFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C([N+](=CC=C1)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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